3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-ol
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Overview
Description
3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-ol: is an organic compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol . This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety. The presence of the trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-ol typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by an acid-catalyzed dehydration to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(2-(trifluoromethoxy)phenyl)prop-2-enal or 3-(2-(trifluoromethoxy)phenyl)prop-2-enoic acid.
Reduction: Formation of 3-(2-(trifluoromethoxy)phenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoro-3-(trifluoromethoxy)phenyl)prop-2-en-1-ol
- (2E)-3-[3-methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
- N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Uniqueness
Compared to similar compounds, 3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-ol stands out due to its unique combination of a trifluoromethoxy group and a prop-2-en-1-ol moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9F3O2 |
---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
(E)-3-[2-(trifluoromethoxy)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-9-6-2-1-4-8(9)5-3-7-14/h1-6,14H,7H2/b5-3+ |
InChI Key |
RXJZCTVGVODCPQ-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/CO)OC(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCO)OC(F)(F)F |
Origin of Product |
United States |
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